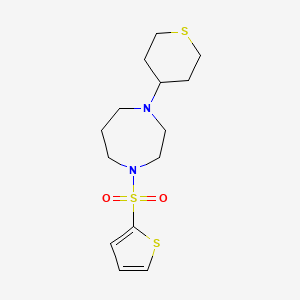

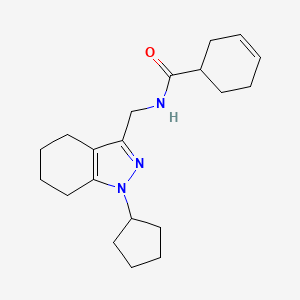

![molecular formula C11H15N3O3S B2916831 ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate CAS No. 865659-96-7](/img/structure/B2916831.png)

ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate, has a molecular formula of C11H15N3O3S .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O3S/c1-4-17-10(16)5-8(15)9-6-12-11(18-9)13-7-14(2)3/h6-7H,4-5H2,1-3H3/b13-7+ . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 269.32 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications

Transformations and Syntheses

Transformation into Pyridine Derivatives : Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a compound closely related to the one , has been synthesized and further transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This process showcases the compound's versatility in creating structurally diverse derivatives with potential for varied biological activities (Albreht et al., 2009).

Regioselective Synthesis : The compound has also been involved in regioselective synthesis processes, demonstrating its utility in creating 1-alkyl-4-imidazolecarboxylates, showcasing its role in facilitating targeted synthetic routes for compounds of interest in medicinal chemistry (Helal & Lucas, 2002).

Biological Activities

Antimicrobial Activities : Thiazolidinone derivatives synthesized from similar compounds have shown antimicrobial activity against various bacterial and fungal strains, indicating the potential use of these compounds in developing new antimicrobial agents. The study demonstrates the antimicrobial evaluation of thiazolidinone derivatives, highlighting their potential in addressing microbial resistance issues (Patel, Kumari, & Patel, 2012).

Spectroscopic and Structural Studies

Polymorphism Studies : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a compound with structural similarities, has been studied for its polymorphic forms using spectroscopic and diffractometric techniques, providing insights into its physical and chemical properties and their implications for pharmaceutical development (Vogt et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is the carboxyl group present in various biomolecules. This compound is a carbodiimide, which is known to interact with carboxyl groups .

Mode of Action

The compound acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . It first reacts with the carboxyl group to form an O-acylisourea intermediate, which can rapidly react with amines to form an amide bond, releasing a urea byproduct .

Biochemical Pathways

The compound is commonly used in biochemical pathways involving peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also be used to activate phosphate groups to form phosphomonoesters and phosphodiesters .

Result of Action

The result of the compound’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides or modified proteins, which can have various effects at the molecular and cellular levels.

Action Environment

The compound is typically employed in the pH range of 4.0-6.0 . Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the compound’s action, efficacy, and stability. For example, the presence of water can lead to hydrolysis of the intermediate, regenerating the carboxyl group and releasing N-substituted urea .

properties

IUPAC Name |

ethyl 3-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-4-17-10(16)5-8(15)9-6-12-11(18-9)13-7-14(2)3/h6-7H,4-5H2,1-3H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFVZYBFTMHATO-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=C(S1)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)C1=CN=C(S1)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

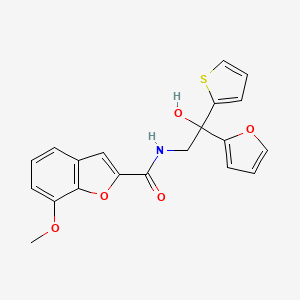

![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)

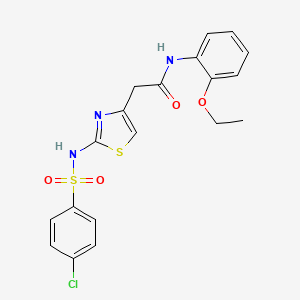

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)

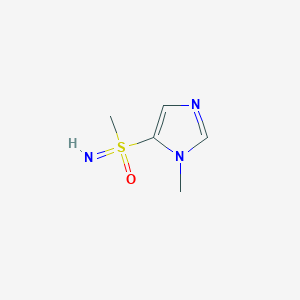

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)